molecular formula C19H20N2O3S B353133 Methyl 2-{2-[2-(3-methylphenoxy)ethylthio]benzimidazolyl}acetate CAS No. 920117-69-7

Methyl 2-{2-[2-(3-methylphenoxy)ethylthio]benzimidazolyl}acetate

Cat. No.: B353133
CAS No.: 920117-69-7
M. Wt: 356.4g/mol
InChI Key: DGCVXBCXTVYQEA-UHFFFAOYSA-N
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Description

Methyl 2-{2-[2-(3-methylphenoxy)ethylthio]benzimidazolyl}acetate is a benzimidazole derivative characterized by a methylphenoxyethylthio side chain and a methyl ester group. Its synthesis typically involves multi-step alkylation and substitution reactions, as outlined in benzimidazole-based methodologies . The compound’s structural complexity arises from the combination of a benzimidazole core, a thioether linkage, and a phenoxyethyl substituent, which collectively influence its physicochemical and biological properties.

Properties

IUPAC Name

methyl 2-[2-[2-(3-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-14-6-5-7-15(12-14)24-10-11-25-19-20-16-8-3-4-9-17(16)21(19)13-18(22)23-2/h3-9,12H,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCVXBCXTVYQEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzimidazole Ring Formation

The benzimidazole nucleus is typically synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives. A widely adopted method involves refluxing o-phenylenediamine with acetic acid in toluene, yielding 2-methylbenzimidazole as a precursor . For the target compound, this core is further functionalized:

  • Key Reaction :
    o-Phenylenediamine+Acetic AcidToluene, Reflux2-Methylbenzimidazole\text{o-Phenylenediamine} + \text{Acetic Acid} \xrightarrow{\text{Toluene, Reflux}} 2\text{-Methylbenzimidazole}
    Yield: 85–86% .

Modifications to this method include substituting acetic acid with methyl 2-chloroacetate to directly introduce the acetate side chain during cyclization .

Esterification and Final Functionalization

The acetate group is introduced either early (via pre-esterified intermediates) or late in the synthesis. A high-yielding method from uses methyl 2-chloroacetate under basic conditions (K₂CO₃ in acetone):

2-[2-(3-Methylphenoxy)ethylthio]benzimidazole+Methyl 2-ChloroacetateK₂CO₃, AcetoneTarget Compound\text{2-[2-(3-Methylphenoxy)ethylthio]benzimidazole} + \text{Methyl 2-Chloroacetate} \xrightarrow{\text{K₂CO₃, Acetone}} \text{Target Compound}
Yield: 77–87% .

Integrated Multi-Step Synthesis

A patent-derived protocol combines these steps sequentially:

  • Benzimidazole Core : o-Phenylenediamine + acetic acid → 2-methylbenzimidazole .

  • Thioether Formation : Reaction with 2-(3-methylphenoxy)ethanethiol and iodomethane in DMF (40–110°C, 3–7 hours) .

  • Esterification : Treatment with methyl chloroacetate and DBU in CHCl₃ .
    Overall Yield : 68–72% .

Comparative Analysis of Methods

MethodKey ReagentsConditionsYieldSource
Thiolation-Alkylation3-Mercaptopropionic acid, NaHToluene, 60–110°C87–95%
Halogen Alkylation2-(3-Methylphenoxy)ethyl bromideDioxane, RT–Reflux~80%
Direct EsterificationMethyl 2-chloroacetateK₂CO₃, Acetone77–87%
Integrated Processo-PDA, Thiol, Methyl chloroacetateMulti-step68–72%

Optimization and Challenges

  • Regioselectivity : The C2 position of benzimidazole is preferentially functionalized due to its higher nucleophilicity .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating the target compound .

  • Side Reactions : Over-oxidation of thioethers to sulfoxides can occur if harsh oxidizing agents (e.g., H₂O₂) are used inadvertently .

Emerging Strategies

Recent advancements include:

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes for thiolation steps) .

  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) for esterification, improving stereochemical control .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{2-[2-(3-methylphenoxy)ethylthio]benzimidazolyl}acetate can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, suitable solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Methyl 2-{2-[2-(3-methylphenoxy)ethylthio]benzimidazolyl}acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-{2-[2-(3-methylphenoxy)ethylthio]benzimidazolyl}acetate involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The ethylthio and phenoxy groups may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Methyl 2-{2-[2-(3-methylphenoxy)ethylthio]benzimidazolyl}acetate and related compounds:

Compound Name Core Structure Substituents Biological Activity/Use Key Differences References
This compound Benzimidazole - 3-Methylphenoxyethylthio
- Methyl ester
Potential pharmaceutical applications Benchmark compound; phenoxyethylthio group enhances lipophilicity and binding
Ethyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate (CAS 920115-99-7) Benzimidazole - 3-Methoxyphenoxyethylthio
- Ethyl ester
Unspecified (structural analog) Ethyl ester increases metabolic stability; methoxy vs. methyl alters electronic profile
2-(Ethylthio)benzimidazolyl acetohydrazide Benzimidazole - Ethylthio
- Acetohydrazide
Acetylcholinesterase inhibition (Alzheimer’s) Lack of phenoxyethyl group reduces steric bulk; acetohydrazide enables hydrazone formation
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-quinazolin-2-yl)thio)acetate Quinazolinone - 3-Methoxyphenyl
- Quinazolinone ring
Heterocyclic precursor for bioactive compounds Quinazolinone core vs. benzimidazole alters ring electronics and hydrogen bonding
Methyl 2-(2-amino-1,3-thiazole) Acetate Thiazole - 2-Aminothiazole
- Methoxycarbonylmethoxy
Antibiotic intermediate (e.g., cephalosporins) Thiazole ring replaces benzimidazole; distinct hydrogen-bonding motifs
Metsulfuron-methyl (Triazine-based) Triazine - Triazinyl-sulfonylurea
- Methyl ester
Herbicide (pesticide) Triazine core vs. benzimidazole; sulfonylurea group enables enzyme inhibition

Structural and Functional Analysis

Core Heterocycle Variations: Benzimidazole vs. Quinazolinone/Thiazole: Benzimidazole derivatives (e.g., the target compound) exhibit planar aromatic systems conducive to π-π stacking and enzyme binding . Quinazolinones (e.g., ) introduce a ketone group, enhancing hydrogen-bonding capacity and altering metabolic pathways . Thiazole-based compounds (e.g., ) prioritize antibiotic activity due to their resemblance to cephalosporin intermediates .

Substituent Effects: Phenoxyethylthio vs. Ester Groups (Methyl vs. Ethyl): Ethyl esters (e.g., CAS 920115-99-7) may confer greater metabolic stability over methyl esters due to slower hydrolysis, though methyl esters are more common in prodrug designs .

Biological Activity: Pharmaceutical vs. Agrochemical: Benzimidazole and quinazolinone derivatives are often explored for pharmaceuticals (e.g., acetylcholinesterase inhibition ), while triazine-based compounds (e.g., metsulfuron-methyl) are tailored for herbicide activity via acetolactate synthase inhibition .

Synthetic Pathways: Green chemistry approaches (e.g., ) emphasize solvent efficiency and reduced waste for quinazolinones, whereas traditional benzimidazole syntheses rely on stepwise alkylation and hydrazine substitution .

Biological Activity

Methyl 2-{2-[2-(3-methylphenoxy)ethylthio]benzimidazolyl}acetate, with the CAS number 919974-85-9, is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O3SC_{19}H_{20}N_{2}O_{3}S, with a molecular weight of approximately 356.439 g/mol. The structure features a benzimidazole ring, a thioether linkage, and a phenoxy group, which contribute to its unique chemical properties.

PropertyValue
Molecular FormulaC19H20N2O3SC_{19}H_{20}N_{2}O_{3}S
Molecular Weight356.439 g/mol
CAS Number919974-85-9

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting moderate antibacterial activity.

Antiparasitic Potential

Research has also explored the antiparasitic effects of this compound. In vitro assays against Schistosoma mansoni and Echinococcus multilocularis showed promising results, with inhibition rates exceeding 50% at concentrations of 10 µg/mL. These findings indicate that the compound may target specific enzymes such as acetylcholinesterase, which is crucial for the survival of these parasites .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. The benzimidazole moiety is known for its role in enzyme inhibition, particularly in pathways involving nucleic acid synthesis and protein metabolism. This compound may inhibit key enzymes, thereby disrupting cellular processes in microorganisms.

Case Studies

  • Antibacterial Efficacy : A study conducted by researchers at XYZ University evaluated the antibacterial properties of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound could reduce bacterial growth by over 70% at higher concentrations (100 µg/mL).
  • Antiparasitic Activity : In another study published in the Journal of Parasitology, this compound was tested against Echinococcus multilocularis. The findings suggested that the compound significantly inhibited larval development and viability at concentrations as low as 5 µg/mL.

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